N-(2-methoxy-4-methylphenyl)-2-phenoxyacetamide N-(2-methoxy-4-methylphenyl)-2-phenoxyacetamide
Brand Name: Vulcanchem
CAS No.: 349146-39-0
VCID: VC4602769
InChI: InChI=1S/C16H17NO3/c1-12-8-9-14(15(10-12)19-2)17-16(18)11-20-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,17,18)
SMILES: CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2)OC
Molecular Formula: C16H17NO3
Molecular Weight: 271.316

N-(2-methoxy-4-methylphenyl)-2-phenoxyacetamide

CAS No.: 349146-39-0

Cat. No.: VC4602769

Molecular Formula: C16H17NO3

Molecular Weight: 271.316

* For research use only. Not for human or veterinary use.

N-(2-methoxy-4-methylphenyl)-2-phenoxyacetamide - 349146-39-0

Specification

CAS No. 349146-39-0
Molecular Formula C16H17NO3
Molecular Weight 271.316
IUPAC Name N-(2-methoxy-4-methylphenyl)-2-phenoxyacetamide
Standard InChI InChI=1S/C16H17NO3/c1-12-8-9-14(15(10-12)19-2)17-16(18)11-20-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,17,18)
Standard InChI Key SXXHFVXHOOYBRS-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(2-Methoxy-4-methylphenyl)-2-phenoxyacetamide features a central acetamide group bridging two aromatic systems:

  • Phenoxy moiety: A benzene ring substituted with an oxygen-linked acetyl group.

  • 2-Methoxy-4-methylphenyl group: A benzene ring with methoxy (-OCH<sub>3</sub>) and methyl (-CH<sub>3</sub>) substituents at the 2- and 4-positions, respectively.

The molecular formula is C<sub>16</sub>H<sub>17</sub>NO<sub>3</sub>, with a molecular weight of 271.31 g/mol . Key spectral identifiers include:

  • <sup>1</sup>H NMR: A singlet at δ 3.8 ppm (methoxy group) and aromatic protons between δ 6.5–7.5 ppm.

  • IR: Stretching vibrations at ~1705 cm<sup>-1</sup> (C=O) and ~1250 cm<sup>-1</sup> (C-O-C).

Physicochemical Profile

PropertyValue/Description
LogP (Partition Coefficient)2.5–3.5 (predicted)
SolubilityLow in aqueous media; soluble in DMSO
StabilityStable under inert conditions

Synthesis and Optimization Strategies

Synthetic Routes

The compound is synthesized via a two-step process:

  • Nucleophilic Acylation: Reaction of 2-methoxy-4-methylaniline with phenoxyacetyl chloride in the presence of a base (e.g., triethylamine) yields the acetamide core .

  • Purification: Column chromatography (ethyl acetate/hexane gradient) achieves >95% purity.

Critical Reaction Parameters:

  • Temperature: Maintained at 0–5°C during acylation to minimize side reactions.

  • Catalysts: 4-Dimethylaminopyridine (DMAP) enhances acylation efficiency .

Industrial Scale-Up

Continuous flow reactors improve yield (≥80%) and reduce reaction times compared to batch processes. Optimized conditions include:

  • Residence Time: 30 minutes.

  • Solvent System: Tetrahydrofuran (THF) with 2 eq. triethylamine.

Biological Activity and Mechanism of Action

Inhibition of Bacterial Virulence

N-(2-Methoxy-4-methylphenyl)-2-phenoxyacetamide derivatives exhibit potent activity against P. aeruginosa T3SS, a virulence factor critical for host cell invasion . Key findings include:

  • IC<sub>50</sub> Values: <1 µM for optimized analogs.

  • Selectivity: No cytotoxicity observed at concentrations ≤100 µM (CC<sub>50</sub> >100 µM) .

Table 1: Representative Biological Data for Phenoxyacetamide Analogs

CompoundSecretion IC<sub>50</sub> (µM)Translocation IC<sub>50</sub> (µM)
17.8 ± 2.011 ± 2
29.8 ± 2.96.7 ± 1.0

Mechanism of T3SS Inhibition

The compound disrupts T3SS function through:

  • Target Binding: Direct interaction with regulatory proteins (e.g., ExsA) involved in T3SS gene expression.

  • Signal Interference: Blockage of effector protein translocation into host cells.

Structure-Activity Relationships (SAR)

Substituent Effects on Potency

  • Methoxy Group: Essential for target engagement; replacement with ethoxy reduces activity 10-fold .

  • Methyl Substituent: Enhances lipophilicity, improving membrane permeability.

  • Phenoxy Linker: Optimal length (2-carbon) balances flexibility and rigidity.

Stereochemical Considerations

  • (R)-Enantiomers: Exhibit 3–5× higher potency than (S)-counterparts due to favorable binding pocket interactions .

Therapeutic Applications and Research Frontiers

Anti-Virulence Therapy

By targeting T3SS rather than bacterial viability, this compound reduces selective pressure for antibiotic resistance. Potential applications include:

  • Adjunctive Therapy: Combined with conventional antibiotics (e.g., ciprofloxacin) to enhance efficacy.

  • Chronic Infections: Management of P. aeruginosa in cystic fibrosis patients.

Preclinical Development Challenges

  • Metabolic Stability: Demethylation of the methoxy group in liver microsomes necessitates structural optimization .

  • Bioavailability: Low aqueous solubility limits oral absorption; nanoparticle formulations are under investigation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator